Cas no 53202-98-5 (12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate)
53202-98-5 structure
Product Name:12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate
CAS-Nr.:53202-98-5
MF:C38H60O9
MW:660.877613067627
CID:368975
PubChem ID:334044
Update Time:2025-04-19
12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate Chemische und physikalische Eigenschaften
Namen und Kennungen
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- Hexadecanoic acid,(1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-ylester (9CI)
- Hexadecanoic acid, 9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester, (1S-(1.α.,1a.α.,1b.β.
- Hexadecanoic acid,(1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-...
- Hexadecanoic acid,(1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-b
- PHORBOL 16-HYDROXY 12-PALMITATE 13-ACETATE
- 12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate, 16-OH-Phorbol 12-palmitate-13-acetate, HHPA
- 16-HYDROXYPHORBOL 12-PALMITATE 13-ACETATE
- amp
- croton factor F1
- PHORBOL 16-HYDROXY 12-PALMITATE 13- &
- 12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate
- PHORBOL-13-ACETATE, 12-O-PALMITOYL-16-HYDROXY
- (1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-acetoxy-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl hexadecanoate
- C09153
- NSC338250
- 53202-98-5
- DTXSID301098259
- [(1S,2S,6R,10S,11R,12S,13S,14R,15R)-13-acetyloxy-1,6-dihydroxy-8,12-bis(hydroxymethyl)-4,12,15-trimethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] hexadecanoate
- Hexadecanoic acid,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester, (1S-(1.alpha.,1a.alpha.,1b.beta.,4a.beta.,7a.alpha.,7b.alpha.,8.alpha.,9.beta.,9a.alpha.))-
- CHEBI:744
- NSC-338250
- 12-O-Palmitoyl-16-hydroxyphorbol 13-acetate
- Q27105348
- 12-O-Palmitoyl-16-hydroxyphorbol-13-acetate
- CHEMBL4296990
- Hexadecanoic acid, (1S,1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9a-(acetyloxy)-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1H-cyclopropa[3,4]benz[1,2-e]azulen-9-yl ester
- 16-hydroxyphorbol 13-decanoate 12-palmitate
-
- Inchi: 1S/C38H60O9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-31(42)46-34-26(3)37(45)29(32-35(5,24-40)38(32,34)47-27(4)41)21-28(23-39)22-36(44)30(37)20-25(2)33(36)43/h20-21,26,29-30,32,34,39-40,44-45H,6-19,22-24H2,1-5H3/t26-,29+,30-,32-,34-,35-,36-,37-,38-/m1/s1
- InChI-Schlüssel: DYHBGVHTKOPQDM-SGPTVBMASA-N
- Lächelt: O(C(C)=O)[C@@]12[C@@H]([C@@H](C)[C@@]3([C@@H]4C=C(C)C([C@]4(CC(CO)=C[C@H]3[C@@H]1[C@@]2(C)CO)O)=O)O)OC(CCCCCCCCCCCCCCC)=O
Berechnete Eigenschaften
- Genaue Masse: 660.4239
- Monoisotopenmasse: 660.42373349g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 9
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 0
- Anzahl drehbarer Bindungen: 20
- Komplexität: 1210
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 9
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 47
- Tautomerzahl: 3
- XLogP3: 6.4
- Topologische Polaroberfläche: 151
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.0207 (rough estimate)
- Siedepunkt: 603.09°C (rough estimate)
- Brechungsindex: 1.5290 (estimate)
- PSA: 150.59
- Löslichkeit: Nicht bestimmt
12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate Sicherheitsinformationen
- WGK Deutschland:3
- Code der Gefahrenkategorie: 26/27/28-36/38
- Sicherheitshinweise: 26-27-36/37/39-45
- FLUKA MARKE F CODES:10-21
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:26/27/28-36/38
12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate Verwandte Literatur
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
53202-98-5 (12-O-Hexadecanoyl-16-hydroxyphorbol-13-acetate) Verwandte Produkte
- 37558-16-0(Phorbol 12,13-dibutyrate)
- 115905-51-6(Tetradecanoic acid,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b,9-trihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-ylester)
- 37558-17-1(Hexanoic acid,1,1'-[(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulene-9,9a-diyl]ester)
- 24928-15-2(5H-Cyclopropa[3,4]benz[1,2-e]azulen-5-one,9,9a-bis(acetyloxy)-1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-,(1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-)
- 16561-29-8(Phorbol 12-myristate 13-acetate)
- 24928-17-4(Phorbol-12,13-didecanoate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
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